(+)-Medicarpin

概要

説明

(+)-Medicarpin is a naturally occurring pterocarpan, a type of isoflavonoid, found in various leguminous plants. It is known for its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This compound has garnered significant attention due to its potential therapeutic applications and its role in plant defense mechanisms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Medicarpin typically involves several steps, starting from simpler isoflavonoid precursors. One common synthetic route includes the cyclization of isoflavones under acidic or basic conditions to form the pterocarpan structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the roots and stems of leguminous plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions, ensuring cost-effectiveness and scalability.

化学反応の分析

Metabolism of Medicarpin

- Pterocarpin synthase uses medicarpin, NADP, and H2O as substrates to produce vestitone, NADPH, and H .

- Metabolic reactions of medicarpin include demethylation, hydrogenation, hydroxylation, glucuronidation, sulfation, glycosylation, and methylation .

Chemical Reactions and Metabolites

Analysis of medicarpin metabolites reveals several types of reactions and modifications :

| Modification Type | Molecular Formula Difference | Mass Difference (Da) |

|---|---|---|

| Demethylation | CH2 | -14.01 |

| Methylation | CH2 | +14.01 |

| Hydrogenation | H2 | +2.01 |

| Hydroxylation | O | +15.99 |

| Glucuronidation | C6H8O6 | -176.03 |

| Sulfation | SO3 | -79.95 |

| Glycosylation | C6H10O5 | -162.05 |

| Vitamin C Conjugation | C6H6O5 | -158.02 |

Medicarpin can undergo ring cleavage at the C11-C11a bond, leading to the formation of vestitol .

Monoamine Oxidase (MAO) Inhibition

Medicarpin acts as an inhibitor of human Monoamine Oxidase-B (hMAO-B) . Medicarpin displays potent inhibitory activity against hMAO-B with an IC50 value of 0.45 µM . It functions as a reversible competitive inhibitor against hMAO-B, with a Ki value of 0.27 µM .

Other reactions

Medicarpin can be synthesized from readily available starting materials, such as resorcinol and 2-(2,4-dimethoxyphenyl) acetic acid, through a series of reactions including demethylation and cyclization .

科学的研究の応用

(+)-Medicarpin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and synthesis of pterocarpans.

Biology: Research has shown its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: this compound exhibits promising antifungal, antibacterial, and anti-inflammatory activities, making it a candidate for drug development.

Industry: It is explored for its potential use in agricultural products and natural health supplements.

作用機序

The mechanism of action of (+)-Medicarpin involves its interaction with various molecular targets and pathways:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell death.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antibacterial Activity: It interferes with bacterial cell wall synthesis and function, resulting in bacterial cell lysis.

類似化合物との比較

(+)-Medicarpin is compared with other similar pterocarpans and isoflavonoids:

Similar Compounds: Maackiain, Pisatin, and Glyceollin.

Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications. Unlike some other pterocarpans, it has shown significant efficacy in both antifungal and anti-inflammatory assays.

生物活性

(+)-Medicarpin is a naturally occurring pterocarpan, a class of phytoalexins that exhibit a wide range of biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, bone regeneration, and metabolic disorders. This article explores the biological activities of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

Medicarpin is primarily derived from various plant sources, including Canavalia lineata and Mucuna pruriens. It is recognized for its structural features that contribute to its biological properties, including anti-inflammatory, antioxidant, and anticancer activities.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the inhibitory effects of this compound on human MAO-B, an enzyme involved in the metabolism of neurotransmitters. The compound demonstrated an IC50 value of 0.45 µM , indicating potent activity against this enzyme compared to other compounds tested (e.g., homopterocarpin with an IC50 of 0.72 µM ) . Medicarpin acts as a reversible competitive inhibitor, suggesting its potential use in treating neurodegenerative disorders.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.45 | 44.2 |

| Homopterocarpin | 0.72 | 2.07 |

2. Bone Regeneration

This compound has been investigated for its ability to promote bone healing and regeneration. In a study involving ovariectomized rats with induced cortical bone defects, treatment with Medicarpin enhanced new bone formation and improved histological parameters comparable to parathyroid hormone (PTH) treatment . The mechanism involves activation of Notch and Wnt signaling pathways, which are crucial for osteoblast differentiation and inhibition of osteoclastogenesis.

3. Anticancer Properties

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. It exhibited significant cytotoxicity against human breast cancer cells (IC50 = 13.14 µg/mL ) and epidermoid carcinoma cells (IC50 = 10.13 µg/mL ) . Furthermore, Medicarpin has been shown to induce apoptosis in P388 leukemia cells, suggesting its potential as an anticancer agent.

4. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. In vivo experiments using carrageenan-induced paw edema models showed that Medicarpin significantly reduced edema formation . This effect is likely mediated through the inhibition of inflammatory mediators during both phases of edema formation.

5. Metabolic Effects

Recent research indicates that this compound stimulates lipolysis in adipocytes via activation of the Protein Kinase A (PKA) pathway . This mechanism involves increased expression of hormone-sensitive lipase (Hsl) and adipose triglyceride lipase (Atgl), which are essential for lipid mobilization.

Case Study: Bone Healing in Ovariectomized Rats

A study assessed the efficacy of this compound in promoting bone healing in a cortical defect model using ovariectomized rats. The results indicated enhanced bone regeneration compared to untreated controls and were comparable to standard treatments like PTH.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can reverse multidrug resistance in cancer cells, making it a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the primary bioactivities of (+)-Medicarpin, and what experimental models are used to validate them?

this compound exhibits osteogenic, anti-osteoporotic, and antifungal properties. Key bioactivities include:

- Estrogen receptor (ER) agonism : Demonstrated via luciferase reporter assays in ER-positive cell lines (e.g., MC3T3-E1 osteoblasts) .

- Bone protection : In vivo studies using ovariectomized (OVX) mouse models show it reduces bone resorption markers (e.g., TRAP, CTX-1) and maintains bone microarchitecture without uterine estrogenicity .

- Antifungal activity : Evaluated via agar diffusion assays against pathogens like Candida albicans .

- ROS/JNK pathway modulation : Measured using flow cytometry for ROS levels and Western blotting for JNK phosphorylation in osteoclasts .

Q. How is this compound structurally characterized, and what protocols ensure purity for research use?

- Structural confirmation : Relies on NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Absolute stereochemistry is confirmed via X-ray crystallography or circular dichroism (CD) .

- Purity validation : HPLC (≥98% purity) with UV detection at 280 nm, coupled with LC-MS to rule out contaminants .

Q. What are the recommended in vitro assays to study this compound’s osteogenic effects?

- Osteoblast differentiation : Alkaline phosphatase (ALP) activity assays and Alizarin Red staining for mineralization in MC3T3-E1 cells.

- Osteoclast inhibition : TRAP staining and pit formation assays using RAW 264.7 cells induced by RANKL .

- Gene expression : qPCR for osteogenic markers (e.g., Runx2, OPN) and resorption markers (e.g., NFATc1) .

Advanced Research Questions

Q. How can contradictions in this compound’s dual role as an ER agonist and non-estrogenic bone protector be resolved methodologically?

- Mechanistic studies : Use ERα/β knockout mice or selective ER antagonists (e.g., ICI 182,780) to isolate ER-independent pathways in bone models .

- Transcriptomic profiling : RNA-seq of bone marrow-derived mesenchymal stem cells (BMSCs) treated with this compound to identify non-canonical pathways (e.g., Wnt/β-catenin) .

- Comparative analysis : Contrast uterine weight changes and bone parameters in OVX mice to confirm tissue-specific ER activation .

Q. What strategies improve the heterologous biosynthesis of this compound in microbial systems?

- Yeast engineering : Saccharomyces cerevisiae strains are modified with Medicago truncatula genes (e.g., CYP93A1, IFS) for flavonoid backbone synthesis. Copy number amplification of rate-limiting enzymes (e.g., chalcone synthase) boosts yield .

- Fermentation optimization : Use fed-batch reactors with controlled carbon/nitrogen ratios and in situ product extraction to mitigate toxicity .

- Metabolic flux analysis : ¹³C-labeling tracks precursor utilization (e.g., malonyl-CoA) to refine pathway efficiency .

Q. How should researchers address variability in this compound’s antifungal efficacy across fungal strains?

- Strain-specific profiling : Screen against clinical isolates (e.g., Aspergillus fumigatus, drug-resistant Candida) using broth microdilution assays (CLSI M27/M38 guidelines).

- Synergistic studies : Combine with fluconazole or amphotericin B in checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

- Mechanistic exploration : Transcriptomics (RNA-seq) of treated fungi to identify target pathways (e.g., ergosterol biosynthesis, cell wall integrity) .

Q. Methodological Best Practices

Q. What controls are essential in this compound’s in vivo bone studies?

- Positive controls : Estradiol (for ER-mediated effects) or bisphosphonates (for anti-resorptive comparison).

- Negative controls : Vehicle-treated OVX mice to confirm disease model validity.

- Endpoint validation : μCT for trabecular bone volume (BV/TV) and serum ELISA for osteocalcin/TRAP .

Q. How can researchers ensure reproducibility in this compound’s ROS/JNK pathway studies?

- ROS detection standardization : Use DCFDA fluorescence with H₂O₂ as a positive control. Normalize data to cell count or protein content.

- JNK activity validation : Phospho-specific antibodies in Western blotting, supplemented with JNK inhibitors (e.g., SP600125) to confirm functional relevance .

Q. Data Interpretation and Reporting

Q. How should conflicting results about this compound’s proliferative vs. apoptotic effects be reported?

- Contextual factors : Note cell type-specific responses (e.g., apoptosis in osteoclasts vs. proliferation in osteoblasts) .

- Dose-response curves : Include IC₅₀/EC₅₀ values and Hill slopes to quantify potency and efficacy differences.

- Pathway crosstalk : Use co-inhibition studies (e.g., JNK + ER antagonists) to dissect signaling interactions .

Q. What statistical frameworks are optimal for this compound’s multi-omics datasets?

特性

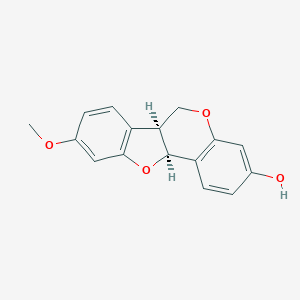

IUPAC Name |

(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872005 | |

| Record name | (+/-)-Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33983-40-3, 33983-39-0 | |

| Record name | rel-(6aR,11aR)-6a,11a-Dihydro-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33983-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Medicrpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033983390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。